
12-Chlorododecylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Chlorododecylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 12-carbon chain with a chlorine atom at the terminal position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Chlorododecylphosphonic acid typically involves the reaction of dodecylphosphonic acid with a chlorinating agent. One common method is the reaction of dodecylphosphonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C12H27O3P+SOCl2→C12H26ClO3P+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Chlorododecylphosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation and Reduction: The phosphonic acid group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include amine or alcohol derivatives of this compound.
Oxidation and Reduction: Products include oxidized or reduced forms of the phosphonic acid group.
Applications De Recherche Scientifique
12-Chlorododecylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of various organic compounds and as a reagent in surface modification processes.
Biology: The compound is studied for its potential use in drug delivery systems and as a bioactive molecule in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of coatings, adhesives, and other materials that require strong adhesion properties.
Mécanisme D'action
The mechanism of action of 12-Chlorododecylphosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal surfaces, making it an effective coupling agent. Additionally, the chlorine atom can participate in substitution reactions, allowing the compound to modify various substrates.
Comparaison Avec Des Composés Similaires
Dodecylphosphonic Acid: Lacks the chlorine atom but has similar phosphonic acid functionality.
12-Phosphonododecylphosphonic Acid: Contains an additional phosphonic acid group, providing different chemical properties.
Uniqueness: 12-Chlorododecylphosphonic acid is unique due to the presence of the chlorine atom, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it a versatile reagent in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C12H26ClO3P |
|---|---|
Poids moléculaire |
284.76 g/mol |
Nom IUPAC |
12-chlorododecylphosphonic acid |
InChI |
InChI=1S/C12H26ClO3P/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-12H2,(H2,14,15,16) |
Clé InChI |
ABAWVNSCVTUBPD-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCl)CCCCCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)


![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
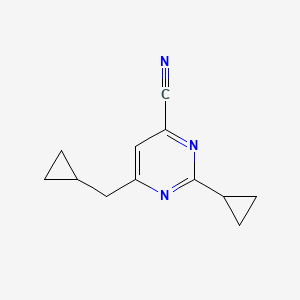
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)
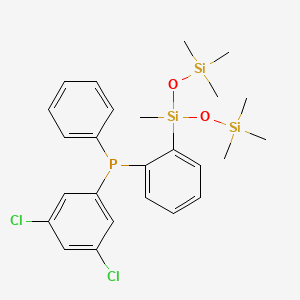
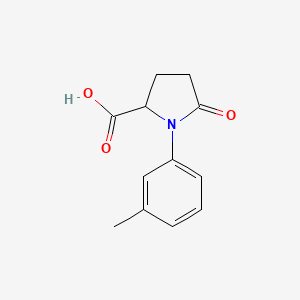

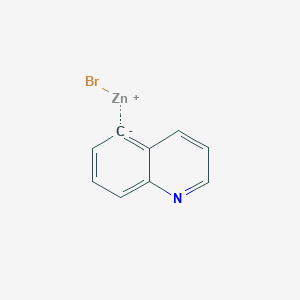
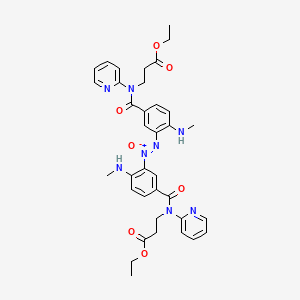
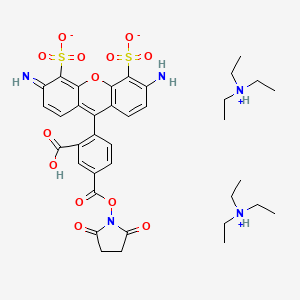

![[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14886932.png)
